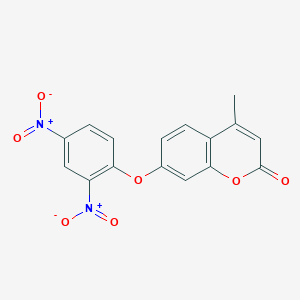

7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-(2,4-dinitrophenoxy)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O7/c1-9-6-16(19)25-15-8-11(3-4-12(9)15)24-14-5-2-10(17(20)21)7-13(14)18(22)23/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCWRLPZTULFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215762 | |

| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314742-00-2 | |

| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314742-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive, two-part synthesis pathway for this compound, a notable fluorescent probe utilized in the detection of hydrogen sulfide (H₂S)[1][2]. The synthesis is dissected into two primary stages: the initial formation of the core coumarin scaffold, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation, followed by the etherification of this intermediate through a nucleophilic aromatic substitution (SNAr) reaction. This document is intended for researchers and professionals in chemical synthesis and drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters.

Introduction: The Significance of the Coumarin Scaffold

Coumarin and its derivatives are a prominent class of benzopyrone heterocycles found in numerous natural products and synthetic compounds[3][4][5]. Their unique photochemical properties, coupled with a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects, make them invaluable scaffolds in medicinal chemistry and material science[4][6][7][8]. The target molecule, this compound, leverages the coumarin core as a fluorophore, which exhibits changes in its fluorescence properties upon reaction with specific analytes like H₂S, making it a valuable tool for biological sensing applications[1][2].

The synthetic strategy detailed herein is a logical and efficient two-step process, beginning with a classic condensation reaction to build the coumarin ring system, followed by a targeted substitution to install the dinitrophenoxy sensing moiety.

Part 1: Synthesis of the Intermediate: 7-Hydroxy-4-methylcoumarin

The foundational step in this pathway is the synthesis of the 7-hydroxy-4-methylcoumarin intermediate. The Pechmann condensation, first reported in 1883, remains one of the most direct and widely used methods for preparing coumarins from phenols and β-ketoesters[5][9][10].

Principle and Mechanism: The Pechmann Condensation

This reaction involves the acid-catalyzed condensation of resorcinol (a highly activated phenol) with ethyl acetoacetate (a β-ketoester). Strong acids, such as concentrated sulfuric acid, are typically employed to catalyze two key transformations: an initial transesterification between the phenol and the ketoester, and a subsequent intramolecular Michael addition (cyclization) followed by dehydration to form the aromatic pyrone ring[9]. The electron-donating effects of the two hydroxyl groups on the resorcinol ring facilitate the electrophilic attack required for cyclization.

Caption: Workflow of the Pechmann condensation for coumarin synthesis.

Data Presentation: Reagents for Part 1

| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g (0.05 mol) | Phenolic Substrate |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.5 mL (0.05 mol) | β-Ketoester |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25-50 mL | Catalyst & Dehydrating Agent |

| Crushed Ice / Ice Water | H₂O | 18.02 | ~500 mL | Precipitation & Quenching |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

Experimental Protocol: Pechmann Condensation

This protocol is synthesized from established methodologies to ensure reliability and high yield[9][11][12].

CAUTION: Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water. All operations must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: Place a 250 mL beaker or conical flask in a large ice-water bath. Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.

-

Addition of Reactants: In a separate flask, mix 5.5 g of resorcinol with 6.4 mL of ethyl acetoacetate.

-

Reaction Initiation: Slowly and with continuous stirring, add the resorcinol-ethyl acetoacetate mixture to the cold sulfuric acid. The addition should be done portion-wise to maintain the temperature of the reaction mixture below 10°C.

-

Reaction Progression: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours with occasional stirring. The solution will darken, and its viscosity will increase.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing approximately 500 g of crushed ice while stirring vigorously. A solid precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from ethanol to yield pale yellow or off-white crystals of 7-hydroxy-4-methylcoumarin.

-

Characterization: Dry the purified crystals. The theoretical yield is approximately 8.8 g. A typical practical yield is around 4.3 g (49%)[11]. The product can be characterized by Thin Layer Chromatography (TLC), melting point determination (literature M.P. 185-190°C), and spectroscopic methods (FTIR, ¹H-NMR)[13][14].

Part 2: Synthesis of this compound

The second stage of the synthesis involves the formation of an ether linkage between the hydroxyl group of the coumarin intermediate and a dinitrophenyl group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of substitution reactions where a nucleophile displaces a good leaving group on an aromatic ring.

Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by activating the 7-hydroxy-4-methylcoumarin with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene. The presence of two strong electron-withdrawing nitro groups (-NO₂) ortho and para to the fluorine atom is critical; they stabilize the negative charge in the intermediate (a Meisenheimer complex) and facilitate the displacement of the highly electronegative fluoride ion, which is an excellent leaving group in SNAr reactions[15].

Caption: Mechanism for the SNAr synthesis pathway.

Data Presentation: Reagents for Part 2

| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Typical Quantity | Role |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 1.0 eq | Nucleophile Precursor |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | C₆H₃FN₂O₄ | 186.10 | 1.1 eq | Electrophilic Substrate |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 2.0 eq | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | As needed | Polar Aprotic Solvent |

Experimental Protocol: SNAr Ether Synthesis

CAUTION: 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) is toxic, a skin irritant, and an allergen. DMF is a skin and respiratory irritant. This procedure must be performed in a fume hood with appropriate PPE.

-

Reaction Setup: To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Activation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 1-fluoro-2,4-dinitrobenzene (1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using TLC (a suitable eluent would be a mixture of hexane and ethyl acetate).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid product should precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether to remove any unreacted FDNB. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel.

Characterization of the Final Product

The final product, this compound, is a solid that can be characterized by standard spectroscopic techniques. Its identity as a fluorescent probe is confirmed by its photophysical properties.

| Property | Value / Observation | Source |

| Appearance | Solid | - |

| Excitation Peak (in DMSO) | ~331 nm | [1][2] |

| Emission Peak (in DMSO) | ~385 nm | [1][2] |

| Detection Limit (for H₂S) | 4 x 10⁻⁶ mol/L | [1][2] |

Upon reaction with hydrogen sulfide (HS⁻), the dinitrophenoxy group is cleaved, releasing the highly fluorescent 7-hydroxy-4-methylcoumarin, which results in a significant increase in fluorescence intensity at a slightly shifted wavelength of approximately 392 nm[1].

Conclusion

This guide has detailed a robust and efficient two-step synthesis for this compound. The pathway relies on two fundamental and well-understood organic reactions: the Pechmann condensation for the construction of the coumarin core and a subsequent nucleophilic aromatic substitution to install the functional dinitrophenoxy moiety. The protocols provided are based on established literature and offer a reliable method for producing this valuable fluorescent probe for scientific and research applications. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

- 1. This compound | HIBR Gene Diagnostics [hibergene.com]

- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 3. jetir.org [jetir.org]

- 4. iscientific.org [iscientific.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

- 13. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 14. worldresearchersassociations.com [worldresearchersassociations.com]

- 15. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to the Fluorescence Mechanism of Dinitrophenoxy-Caged Coumarin Probes

Introduction: Spatiotemporal Control of Fluorescence

In the intricate landscape of cellular biology and drug development, the ability to control molecular processes with high spatiotemporal precision is paramount. "Caged" compounds are powerful tools that offer this control by reversibly masking the function of a bioactive molecule.[1][2] This guide focuses on a specific and highly effective class of these tools: dinitrophenoxy (DNP)-caged coumarin probes.

Coumarins are a versatile class of fluorophores known for their high quantum yields, chemical stability, and tunable optical properties.[3][4] When "caged" with a photoremovable protecting group (PPG) like the dinitrophenoxy moiety, their fluorescence is temporarily silenced.[1][2] Upon irradiation with a specific wavelength of light, the DNP "cage" is cleaved, releasing the native coumarin and unleashing its bright fluorescence. This photo-activation allows researchers to literally shine a light on dynamic processes within living cells and tissues with unparalleled precision.[5][6]

This document provides an in-depth exploration of the core mechanisms governing the fluorescence of DNP-caged coumarin probes, offering both foundational scientific principles and practical experimental insights for researchers in the field.

Part 1: The Core Mechanism - A Tale of Two States

The functionality of a DNP-caged coumarin probe is defined by a light-switchable transition between a non-fluorescent "caged" state and a highly fluorescent "uncaged" state.

The "Off" State: Fluorescence Quenching via Photoinduced Electron Transfer (PeT)

In its caged form, the coumarin's fluorescence is actively suppressed. The mechanism responsible for this quenching is Photoinduced Electron Transfer (PeT) .[7]

-

The Donor-Acceptor Relationship: The coumarin core acts as an electron donor, while the electron-deficient dinitrophenoxy group serves as an excellent electron acceptor.

-

The Quenching Process: Upon excitation with light, instead of relaxing via fluorescence, the excited coumarin molecule transfers an electron to the attached DNP group.[7][8][9][10] This process effectively provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.

The "On" Switch: Photolytic Uncaging

The transition to the fluorescent "on" state is triggered by photolysis—the cleavage of a chemical bond by light.

-

Light-Induced Cleavage: Irradiation with ultraviolet (UV) light provides the necessary energy to break the ether bond connecting the DNP caging group to the coumarin's hydroxyl group.[11]

-

Restoration of Fluorescence: Once the DNP quencher is cleaved, the PeT pathway is eliminated. The unmasked hydroxyl group on the coumarin restores its native electronic structure. Now, upon excitation, the molecule relaxes primarily through the emission of a photon, resulting in bright fluorescence.[5] The photolytic reaction is typically clean, yielding the parent coumarin and a nitroso byproduct.[5][11][12]

The remarkable efficiency of this process can lead to a fluorescence enhancement of over 200-fold after photolysis, providing an exceptional signal-to-noise ratio for imaging applications.[5][12]

Caption: Fluorescence switching mechanism of a DNP-caged coumarin probe.

Part 2: Key Photophysical Properties & Characterization

The utility of a caged probe is defined by a set of key quantitative parameters. Understanding these properties is crucial for selecting the right probe and designing effective experiments.

| Property | Symbol | Description | Importance |

| Molar Extinction Coefficient | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | Higher ε values lead to more efficient light absorption and uncaging. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed; quantifies the efficiency of fluorescence.[13] | A high Φf for the uncaged form results in a brighter signal. The Φf of the caged form should be near zero. |

| Uncaging Quantum Yield | Φu | The efficiency of the photochemical reaction that cleaves the caging group. | A higher Φu means fewer photons are needed for activation, reducing potential photodamage. |

| Uncaging Cross-Section | εΦu | The product of the molar extinction coefficient and the uncaging quantum yield.[2] | This is a critical metric for the overall efficiency of the probe; higher values are desirable for in vivo applications.[5][12] |

Part 3: Experimental Protocols

The following sections provide standardized, self-validating protocols for the characterization and application of DNP-caged coumarin probes.

Protocol: Synthesis of a DNP-Caged Coumarin Probe

This protocol outlines a general synthesis for caging a 7-hydroxycoumarin derivative with a dinitrophenoxy group.

-

Dissolution: Dissolve the parent 7-hydroxycoumarin compound in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to the solution at 0°C to deprotonate the hydroxyl group, forming a phenoxide.

-

Caging Reaction: Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in the same solvent. Allow the reaction to stir at room temperature overnight, protected from light.

-

Quenching & Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

This protocol uses the comparative method, which is reliable and widely adopted.[14]

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission properties to the uncaged coumarin (e.g., Quinine Sulfate in 0.1 M H₂SO₄).[14][15]

-

Solution Preparation: Prepare a series of dilutions for both the uncaged test sample and the standard in the same solvent. The concentrations should yield absorbances between 0.01 and 0.1 at the excitation wavelength to prevent inner filter effects.[13]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, keeping all instrument settings (e.g., slit widths) constant.[13]

-

Data Analysis: Integrate the area under each fluorescence emission curve. Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

-

Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:[14] ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) Where Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test and standard samples, respectively.

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol: In Vitro Photo-uncaging Experiment

This protocol provides a framework for testing and validating probe activation in a controlled cellular environment.[16][17]

-

Cell Culture & Loading: Plate cells (e.g., HeLa) on a glass-bottom imaging dish. Once adherent, incubate the cells with a cell-permeable version of the DNP-caged coumarin probe (e.g., an AM ester derivative) in culture medium for 30-60 minutes.[6]

-

Wash: Gently wash the cells three times with pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) to remove any extracellular probe.

-

Baseline Imaging: Using a fluorescence microscope, acquire a pre-activation image of the cells using an excitation wavelength appropriate for the uncaged coumarin, but with minimal power to avoid premature uncaging.

-

Photostimulation (Uncaging): Expose a specific region of interest (ROI) to a focused beam of UV light (e.g., 365 nm or 405 nm) for a defined duration.[18]

-

Post-activation Imaging: Immediately after photostimulation, acquire a time-series of fluorescence images of the same field of view to monitor the increase in fluorescence within the ROI.

-

Data Analysis: Quantify the change in fluorescence intensity within the ROI over time, subtracting background fluorescence from a non-illuminated region. The fold-increase in fluorescence serves as a measure of activation efficiency.

Part 4: Applications in Research and Development

The precise spatiotemporal control offered by DNP-caged coumarin probes has made them invaluable in numerous applications:

-

High-Resolution Imaging: These probes are used to track molecular dynamics, such as cell-cell communication through gap junctions, with high precision.[6]

-

Optogenetics and Signaling: By caging signaling molecules or their precursors, researchers can initiate cellular signaling cascades at a specific time and location to study their downstream effects.[16][17]

-

Drug Delivery: Caged drugs can be delivered systemically in an inactive form and then activated only at the target site with a focused light source, minimizing off-target effects.

Conclusion

Dinitrophenoxy-caged coumarin probes represent a sophisticated class of molecular tools that leverage a fundamental photophysical process—Photoinduced Electron Transfer—to achieve light-mediated control of fluorescence. Their high contrast ratios, efficient uncaging, and chemical versatility make them indispensable for researchers aiming to dissect complex biological systems and develop targeted therapeutic strategies. A thorough understanding of their underlying mechanism and photophysical properties, validated through rigorous experimental protocols, is the key to unlocking their full potential.

References

-

New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

-

Zhao, Y., Zheng, Q., Dakin, K., & Li, W. H. (2004). New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications. Journal of the American Chemical Society, 126(14), 4653–4663. [Link]

-

Zampese, E. (2023). Photostimulation for optogenetics or uncaging. protocols.io. [Link]

-

Li, W. H., Zheng, G., & Chen, X. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. Photochemical & Photobiological Sciences, 11(3), 489–500. [Link]

-

New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. (2004). ResearchGate. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

-

Wang, L., & Han, K. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2697–2702. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]

-

Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Methods in Molecular Biology, 2191, 141-164. [Link]

-

Zampese, E. (2023). Photostimulation for optogenetics or uncaging v2. ResearchGate. [Link]

-

Li, W. H. (2008). Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells. Current Protocols in Chemical Biology, 1(1), 17-34. [Link]

-

Canepari, M., & Ogden, D. (2006). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Cold Spring Harbor Protocols, 2006(1). [Link]

-

Bohrium. (2004). new-caged-coumarin-fluorophores-with-extraordinary-uncaging-cross-sections-suitable-for-biological-imaging-applications. Ask this paper. [Link]

-

Nishikawa, T., et al. (2018). Synthesis and quantitative characterization of coumarin-caged D-luciferin. Analytical Biochemistry, 558, 27-32. [Link]

-

Proposed uncaging mechanism for the photolytic reaction of DEAC with... (n.d.). ResearchGate. [Link]

-

Coumarin-Derived Caging Groups in the Spotlight: Tailoring Physiochemical and Photophysical Properties. (2024). ResearchGate. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Hagen, V., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5325. [Link]

-

Two-photon sensitive protecting groups operating via intramolecular electron transfer: Uncaging of GABA and tryptophan. (2015). ResearchGate. [Link]

-

Al-Iraqi, M. A., et al. (2023). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. ACS Omega, 8(31), 28247-28263. [Link]

-

Electron Donor-Acceptor Quenching and Photoinduced Electron Transfer for Coumarin Dyes. (1983). DTIC. [Link]

-

Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. (n.d.). RSC Publishing. [Link]

-

Electron Donor-Acceptor Quenching and Photoinduced Electron Transfer for Coumarin Dyes. (n.d.). DTIC. [Link]

-

Synthesis and application of coumarin fluorescence probes. (n.d.). RSC Publishing. [Link]

-

Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley-VCH. [Link]

-

Iovino, L., et al. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1279-1293. [Link]

-

Photoinduced electron transfer – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Pal, H., et al. (2002). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. Photochemical & Photobiological Sciences, 1(12), 1041-1049. [Link]

-

Photoinduced Electron Transfer Across a Molecular Wall: Coumarin Dyes as Donors and Methyl viologen and TiO2 as Acceptors. (2010). ResearchGate. [Link]

Sources

- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoactivatable fluorophores and techniques for biological imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Making sure you're not a bot! [opus4.kobv.de]

- 16. Photostimulation for optogenetics or uncaging [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. bio.fsu.edu [bio.fsu.edu]

7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one CAS number and properties

An In-Depth Technical Guide to 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one: A Chemosensor for Hydrogen Sulfide

Introduction

This compound, a notable member of the coumarin family of compounds, has emerged as a significant tool in the field of chemical biology and diagnostics. Its primary utility lies in its function as a highly selective "turn-on" fluorescent probe for the detection of hydrogen sulfide (H₂S), a crucial gaseous signaling molecule in various physiological and pathological processes. This guide provides a comprehensive overview of its properties, mechanism of action, and practical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's fundamental properties is essential for its effective application. Key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 314742-00-2 | [1] |

| Formal Name | 7-(2,4-dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | [1] |

| Molecular Formula | C₁₆H₁₀N₂O₇ | [1] |

| Molecular Weight | 342.3 g/mol | [1] |

| Excitation Maximum | ~323-331 nm (in DMSO) | [1][2] |

| Emission Maximum | ~385-445 nm (in DMSO) | [1][2] |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Solubility | Chloroform: 30 mg/ml; DMF: 30 mg/ml; DMSO: 5 mg/ml | [1] |

| Storage | Store at -20°C for long-term stability | |

| Stability | ≥ 4 years under proper storage conditions | [1] |

Mechanism of Action: "Turn-On" Fluorescence

The functionality of this compound as a probe is based on a specific chemical reaction known as thiolysis.[1] The core of this mechanism is the cleavage of the ether linkage between the coumarin fluorophore and the 2,4-dinitrophenyl quenching moiety by hydrogen sulfide.

Initially, the probe is in a non-fluorescent or "quenched" state. The electron-withdrawing 2,4-dinitrophenyl group effectively suppresses the inherent fluorescence of the 4-methylcoumarin core. Upon introduction of H₂S, a nucleophilic attack occurs, cleaving the ether bond. This reaction releases the highly fluorescent 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), resulting in a significant and measurable increase in fluorescence intensity.[1][2] This "turn-on" response allows for sensitive detection of H₂S against a low-fluorescence background.

Caption: Thiolysis-based "turn-on" mechanism of the fluorescent probe.

Selectivity and Biological Compatibility

An essential feature of this probe is its high selectivity for sulfur-containing molecules. It reacts with hydrogen sulfide, cysteine, glutathione (GSH), homocysteine, and selenocysteine.[1] This makes it a valuable tool for studying biological systems where these thiols play a significant role. Crucially, a related compound lacking the second nitro group, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, does not exhibit this fluorescence increase in the presence of sulfur-containing molecules, highlighting the importance of the dinitrophenyl group for the specific sensing mechanism.[3]

Furthermore, the probe demonstrates excellent biocompatibility. Studies have shown that it exhibits almost no cytotoxicity at concentrations up to 150 µg/mL, making it suitable for live-cell imaging and in vitro assays.[1][2]

Experimental Protocols

General Protocol for In Vitro H₂S Detection

This protocol outlines a general workflow for quantifying H₂S in a solution using the probe. Researchers should optimize concentrations and incubation times for their specific experimental setup.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-5 mM in DMSO). Store protected from light.

-

Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare H₂S standards (e.g., using NaHS) and samples in the same buffer.

-

-

Assay Procedure:

-

Pipette samples and standards into the wells of a microplate (black, clear-bottom plates are recommended for fluorescence assays).

-

Add the probe working solution to each well to achieve a final concentration typically in the low micromolar range (e.g., 5-10 µM).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Set the excitation wavelength to approximately 323 nm and the emission wavelength to approximately 445 nm.[1]

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (buffer + probe) from all readings.

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their known H₂S concentrations.

-

Determine the H₂S concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

-

Caption: Standard experimental workflow for H₂S detection.

Synthesis Pathway Overview

The synthesis of this compound typically involves a two-step process.

-

Pechmann Condensation: The fluorescent core, 7-hydroxy-4-methylcoumarin, is synthesized via the Pechmann condensation. This acid-catalyzed reaction involves the condensation of resorcinol with ethyl acetoacetate.[4][5] Various acids, including sulfuric acid or solid acid catalysts like Amberlyst-15, can be used to promote the reaction.[4][5]

-

Nucleophilic Aromatic Substitution: The hydroxyl group of 7-hydroxy-4-methylcoumarin is then reacted with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) or a similar activated dinitrophenyl compound. This is a classic nucleophilic aromatic substitution reaction where the phenoxide of the coumarin displaces the fluoride on the dinitrobenzene ring to form the final ether-linked product.

Conclusion

This compound stands out as a robust and reliable fluorescent probe. Its high selectivity for H₂S and other biological thiols, coupled with its low cytotoxicity and effective "turn-on" signaling mechanism, makes it an invaluable asset for researchers in biochemistry, cell biology, and drug discovery. Its well-defined properties and straightforward application protocol enable sensitive and accurate quantification of hydrogen sulfide, facilitating deeper insights into the roles of this critical signaling molecule.

References

-

This compound | Pharma-Planta Consortium. [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. [Link]

-

Synthesis of 7 hydroxy-4-methyl coumarin | PDF - Slideshare. [Link]

Sources

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Hydroxy-4-Methylcoumarin

Prepared by: Gemini, Senior Application Scientist

Abstract

7-Hydroxy-4-methylcoumarin (7H4MC), also known as 4-methylumbelliferone, is a highly versatile fluorophore with applications spanning from laser dyes to biological probes. Its utility is rooted in its complex and environmentally sensitive photophysical properties. The fluorescence of 7H4MC is profoundly influenced by the solvent polarity and, most notably, by pH. This guide provides a comprehensive technical overview of the excitation and emission characteristics of 7H4MC. We will delve into the fundamental principles of its fluorescence, the mechanisms of solvatochromism, and the phenomenon of excited-state proton transfer (ESPT) that governs its pH-dependent spectral behavior. Detailed experimental protocols for accurate spectral characterization are provided, alongside data interpretation guidelines to empower researchers in leveraging the unique properties of this coumarin derivative in drug development and scientific discovery.

Introduction: The Significance of 7-Hydroxy-4-Methylcoumarin

Coumarin derivatives are a prominent class of organic compounds widely utilized for their potent fluorescence.[1] Among them, 7-hydroxy-4-methylcoumarin (7H4MC) is a benchmark fluorophore due to its strong emission, significant Stokes shift, and remarkable sensitivity to its microenvironment.[2] This sensitivity is not a limitation but rather a powerful feature that has been exploited to create sensors for enzyme activity, pH, and molecular binding events.[3][4][5]

The core structure consists of a benzopyrone backbone with a hydroxyl group at the 7-position and a methyl group at the 4-position. The electron-donating hydroxyl group is the primary driver of its interesting photophysical behavior. Upon photoexcitation, the molecule's acidity dramatically increases, leading to a fascinating interplay of different chemical species, each with a unique fluorescence signature.[6] Understanding and controlling these spectral properties is paramount for its effective application in research and diagnostics.

Fundamental Principles of Fluorescence

To appreciate the spectral behavior of 7H4MC, one must first understand the process of fluorescence. This process can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

-

Excitation (Absorption): A molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) timescale.

-

Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process, occurring in picoseconds (10⁻¹² s).

-

Fluorescence Emission: From the lowest vibrational level of S₁, the molecule returns to the ground state (S₀) by emitting a photon. This is fluorescence. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The time the molecule spends in the excited state is known as the fluorescence lifetime (τ), typically on the nanosecond (10⁻⁹ s) scale.

Caption: Jablonski diagram illustrating the key transitions in fluorescence.

Core Photophysical Properties of 7H4MC

The fluorescence of 7H4MC is not static; it is a dynamic function of its chemical environment. This section dissects the key factors that modulate its excitation and emission spectra.

General Spectral Characteristics

In a neutral state, 7H4MC typically exhibits a broad absorption band with a maximum (λ_abs) around 320-360 nm and an emission maximum (λ_em) around 380-450 nm, resulting in a cyan-colored fluorescence.[7][8][9] For instance, in a neutral aqueous solution, it has an excitation peak at 360 nm and an emission peak at 448 nm.[7]

The Influence of Solvent Polarity (Solvatochromism)

The position of the excitation and emission maxima of 7H4MC is highly dependent on the solvent's polarity and hydrogen-bonding capacity.[10][11] This phenomenon, known as solvatochromism, arises because the molecule's dipole moment changes upon excitation. The excited state (S₁) is more polar than the ground state (S₀).

-

Causality: In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This stabilization is more pronounced for the excited state than the ground state, leading to a smaller energy gap between S₁ and S₀. Consequently, the emission spectrum shifts to longer wavelengths (a red shift) as solvent polarity increases. The absorption spectrum is generally less affected. This sensitivity allows 7H4MC to be used as a probe for the polarity of its local environment, such as within protein binding sites.

Table 1: Solvatochromic Effects on 7H4MC Spectral Properties

| Solvent | Polarity | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Reference(s) |

|---|---|---|---|---|

| n-Hexane | Non-polar | ~320 | ~385 | [11] |

| Ethyl Acetate | Medium | ~322 | ~390 | [11] |

| Ethanol | Polar, Protic | ~324 | ~400 | [8][11] |

| Methanol | Polar, Protic | 337 | ~410 | [9][12] |

| Water | High-Polarity, Protic | 360 | 448 |[7][11] |

The Critical Role of pH: Excited-State Proton Transfer (ESPT)

The most dramatic spectral changes for 7H4MC are induced by pH. This is due to the hydroxyl group at the 7-position. In the ground state, 7H4MC is a weak acid with a pKa of approximately 7.7.[3] However, upon photoexcitation to the S₁ state, intramolecular charge transfer from the hydroxyl group to the carbonyl group makes the hydroxyl proton significantly more acidic, and the pKa drops to around 0.45.[3][6]

This drastic increase in acidity means that even in neutral solutions (pH ~7), the excited molecule can rapidly donate its proton to a suitable acceptor, such as a water molecule. This process is known as Excited-State Proton Transfer (ESPT) . The result is the formation of different prototropic species in the excited state, each with a distinct emission spectrum.[3][13]

-

Neutral Form (N*): Emits around 380-400 nm. This form is favored in non-polar, aprotic solvents or at very low pH.

-

Anionic Form (A*): Formed by deprotonation of the hydroxyl group. It emits strongly around 450 nm. This is the dominant species observed in neutral to basic aqueous solutions.[3]

-

Tautomeric Form (T*): In some environments, particularly within the confined water pools of reverse micelles, an excited-state tautomer can form. This involves the transfer of the proton from the hydroxyl group to the carbonyl oxygen, often facilitated by a "wire" of hydrogen-bonded solvent molecules.[6] This species emits at even longer wavelengths, around 480 nm.[3]

Caption: Excited-state prototropic equilibrium of 7-hydroxy-4-methylcoumarin.

Experimental Protocol for Spectral Characterization

Accurate and reproducible measurement of fluorescence spectra is essential. The following protocol outlines a self-validating system for characterizing 7H4MC.

Instrumentation

-

Spectrofluorometer: A calibrated instrument capable of recording both excitation and emission spectra is required. Key components include a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a sensitive detector (e.g., photomultiplier tube).[14]

-

Cuvettes: Use quartz cuvettes for UV-range measurements (path length typically 1 cm).

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of 7H4MC in a suitable organic solvent like DMSO or ethanol. This ensures solubility and stability.

-

Working Solution: Dilute the stock solution in the solvent or buffer of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

pH Adjustment: For studying pH effects, use a series of buffers (e.g., acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) to prepare the working solutions. Verify the final pH of each sample.[15]

-

Controls: Always prepare a "blank" sample containing only the solvent or buffer to measure background fluorescence.

Measurement Workflow

Caption: Standard workflow for acquiring fluorescence excitation and emission spectra.

Step-by-Step Measurement:

-

Set Instrument Parameters:

-

Set excitation and emission slit widths (e.g., 2-5 nm). Narrower slits provide better resolution but lower signal.

-

Turn on the lamp and allow it to stabilize (typically 15-30 minutes).

-

-

Acquire Emission Spectrum:

-

Place the blank cuvette in the spectrofluorometer and record a scan to measure the background.

-

Replace with the 7H4MC sample cuvette.

-

Set the excitation monochromator to a known absorption wavelength (e.g., 360 nm).[7]

-

Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 380 nm to 600 nm).

-

The resulting peak is the emission maximum (λ_em).

-

-

Acquire Excitation Spectrum:

-

Set the emission monochromator to the λ_em determined in the previous step (e.g., 450 nm).

-

Scan the excitation monochromator over a range that covers the expected absorption (e.g., 280 nm to 420 nm).

-

The resulting spectrum should resemble the absorption spectrum, and its peak is the excitation maximum (λ_ex).

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectra to correct for solvent Raman scattering and other background signals.

-

Identify and report the λ_ex and λ_em peak maxima.

-

Conclusion: A Tunable Fluorophore for Advanced Applications

7-Hydroxy-4-methylcoumarin is more than a simple fluorophore; it is a sophisticated molecular tool whose optical output is intricately linked to its environment. Its strong solvatochromism and, most importantly, its pH-dependent fluorescence driven by excited-state proton transfer, make it an invaluable probe in chemical and biological sciences. By understanding the fundamental mechanisms governing its spectral behavior and employing rigorous experimental protocols, researchers can fully exploit its properties for developing sensitive assays, imaging cellular processes, and advancing drug discovery programs.[16][17]

References

-

El-Sayed, B. A. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 53(2), 163-174. Retrieved from [Link]

-

El-Sayed, B. A. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Retrieved from [Link]

-

Dey, J., & Laskar, T. (2008). Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles. The Journal of Physical Chemistry B, 112(26), 7748–7753. Retrieved from [Link]

-

Dey, J., & Laskar, T. (2008). Excited-State Proton Transfer Behavior of 7-Hydroxy-4-methylcoumarin in AOT Reverse Micelles. The Journal of Physical Chemistry B, 112(26), 7748-7753. Retrieved from [Link]

-

Petkov, I., & Bojinov, V. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane. Molecules, 29(6), 1279. Retrieved from [Link]

-

Sánchez, M., et al. (2006). Excited-State Proton Transfer in 7-Hydroxy-4-methylcoumarin along a Hydrogen-Bonded Water Wire. The Journal of Physical Chemistry A, 110(4), 1290–1296. Retrieved from [Link]

-

Nocchetti, M., et al. (2012). Optical Characterization of PEG-Supported 7-Hydroxy-4-methyl-coumarin in Distilled Water Solution. The Journal of Physical Chemistry A, 116(16), 4051–4056. Retrieved from [Link]

-

Ghosh, S., et al. (1996). Tautomerization kinetics of 7-hydroxy-4-methylcoumarin in the lowest excited singlet state. The Journal of Physical Chemistry, 100(14), 5752-5755. Retrieved from [Link]

-

Aaron, J. J., et al. (1987). Fluorescence of substituted 7-hydroxycoumarins. Analytical Chemistry, 59(1), 88-92. Retrieved from [Link]

-

Susanti, D., et al. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. Retrieved from [Link]

-

He, X., et al. (2017). Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. Photochemical & Photobiological Sciences, 16(8), 1284-1289. Retrieved from [Link]

-

Susanti, D., et al. (2015). The Synthesis and Characterization of 7-Hydroxy-4- Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. AIP Conference Proceedings, 1677(1), 070014. Retrieved from [Link]

-

Zha, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 11078–11087. Retrieved from [Link]

-

Raikar, P. S., et al. (2018). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin. Kabarak University Journal of Research & Innovation, 5(1), 1-8. Retrieved from [Link]

-

Huda, Z. U., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 7-Hydroxy-4-(trifluoromethyl)coumarin. Retrieved from [Link]

-

Tolonen, A., & Uusitalo, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3073. Retrieved from [Link]

-

Susanti, D., et al. (2015). The fluorescence spectra of 7-hydroxy-4-methylcoumarin-Chitosan films at various excitation wavelenghts. ResearchGate. Retrieved from [Link]

-

da Silva, A. F., et al. (2011). Spectrofluorimetric Determination of Coumarin in Commercial Tablets. Journal of Fluorescence, 21(2), 733–738. Retrieved from [Link]

-

Rusiecka, M., et al. (2023). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Molecules, 28(11), 4443. Retrieved from [Link]

-

Fukuzawa, Y., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2235. Retrieved from [Link]

-

Zha, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 11078-11087. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]

-

da Silva, A. F., et al. (2011). Spectrofluorimetric Determination of Coumarin in Commercial Tablets. ResearchGate. Retrieved from [Link]

-

Huda, Z. U., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. Retrieved from [Link]

-

Khan, M. S., et al. (2013). Chemical structures of 7-hydroxy-4-methyl coumarin derivatives with their IUPAC names. ResearchGate. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]

-

Hankare, P. P., et al. (2001). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry, 40B, 1203-1206. Retrieved from [Link]

-

Reddy, C. S., & Raghu, M. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 40-44. Retrieved from [Link]

-

Wibowo, A., et al. (2019). UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. ResearchGate. Retrieved from [Link]

-

Slideshare. (2017). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [scholarship.miami.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Illuminating World of Coumarin-Based Enzymatic Substrates: A Technical Guide for Researchers and Drug Developers

In the intricate landscape of biochemical research and drug discovery, the ability to sensitively and specifically monitor enzyme activity is paramount. Among the diverse toolkit available to scientists, fluorogenic substrates stand out for their exceptional sensitivity and real-time detection capabilities. Within this class of reagents, coumarin-based derivatives have carved a significant niche, offering a versatile and tunable scaffold for the design of highly specific enzymatic probes. This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, practical applications, and future directions of coumarin-based enzymatic substrates.

The Coumarin Scaffold: A Privileged Structure for Fluorescence

Coumarin, a naturally occurring benzopyran-2-one, and its derivatives are widely recognized for their significant fluorescent properties.[1][2] While simple coumarin itself is weakly fluorescent, strategic substitutions on its aromatic ring can dramatically enhance its quantum yield and modulate its excitation and emission wavelengths.[3][4] The key to their utility lies in the ability to quench this fluorescence by attaching a specific enzymatic recognition motif. Enzymatic cleavage of this motif liberates the highly fluorescent coumarin fluorophore, resulting in a direct and quantifiable "turn-on" signal that is proportional to enzyme activity.[5] This principle forms the bedrock of a vast array of sensitive enzymatic assays.

The popularity of coumarins in probe design can be attributed to several key features:

-

High Fluorescence Quantum Yields: Many 7-hydroxycoumarin derivatives exhibit bright fluorescence, enabling high sensitivity in assays.[6][7]

-

Photostability: Coumarins generally exhibit good resistance to photobleaching, allowing for stable and reproducible measurements over time.[3]

-

Tunable Photophysical Properties: The absorption and emission wavelengths of coumarins can be fine-tuned by altering the substituents on the coumarin ring, allowing for the development of probes for multiplexed assays.[8]

-

Small Size: Their relatively small molecular size minimizes the risk of steric hindrance with the enzyme's active site.[8]

-

Synthetic Accessibility: The coumarin scaffold is readily synthesized and modified, facilitating the creation of a diverse library of substrates.[9][10][11]

Unveiling the Light: Mechanisms of Coumarin Fluorescence

The fluorescence of coumarin-based probes is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of effective substrates. The three primary mechanisms are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[2][4]

Photoinduced Electron Transfer (PET)

In a typical PET-based probe, a recognition group (the enzyme substrate) containing an electron-donating moiety is linked to the coumarin fluorophore. In the "off" state, upon excitation, an electron is transferred from the donor to the excited fluorophore, quenching its fluorescence. Enzymatic cleavage of the recognition group disrupts this electron transfer process, "turning on" the fluorescence of the coumarin.[4]

Caption: Figure 1: Mechanism of Photoinduced Electron Transfer (PET)

Intramolecular Charge Transfer (ICT)

ICT-based probes consist of a fluorophore with an electron-donating group and an electron-withdrawing group, creating a "push-pull" system.[4] The electronic properties of the recognition site modulate the ICT process. Enzymatic modification of this site alters the charge distribution within the molecule, leading to a significant change in fluorescence intensity and/or a shift in the emission wavelength.

Caption: Figure 2: Mechanism of Intramolecular Charge Transfer (ICT)

Fluorescence Resonance Energy Transfer (FRET)

FRET-based substrates incorporate two fluorophores: a donor (often a coumarin) and an acceptor.[4][12] When the donor and acceptor are in close proximity, excitation of the donor results in non-radiative energy transfer to the acceptor, which then fluoresces. If the enzymatic reaction separates the donor and acceptor, FRET is disrupted, and the donor's fluorescence is restored.

Caption: Figure 4: Key Components of a Coumarin-Based Substrate

Key considerations in the design process include:

-

Enzyme Recognition Moiety: This is the most critical component for specificity. It should be a sequence or structure that is selectively recognized and cleaved by the target enzyme. For proteases, this is typically a short peptide sequence, while for glycosidases, it is a specific sugar moiety. [8][13]* Coumarin Core Substitution: The choice of substituents on the coumarin ring is crucial for tuning the photophysical properties. Electron-donating groups at the 7-position, such as hydroxyl or amino groups, are common for enhancing fluorescence. [7]* Linker: The linker connects the coumarin core to the recognition moiety. Its length and chemical nature can influence substrate solubility, stability, and the efficiency of fluorescence quenching and dequenching.

-

Water Solubility: For biological assays, adequate water solubility is essential. This can be achieved by incorporating polar groups into the substrate structure.

Synthetic Pathways to Coumarin-Based Substrates

A variety of synthetic methods are employed to construct coumarin-based enzymatic substrates. The choice of method depends on the desired final structure. Common synthetic strategies include:

-

Pechmann Condensation: A classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. [11]* Knoevenagel Condensation: The reaction of an aldehyde or ketone with a compound containing an active methylene group, often used to introduce substituents at the 3-position of the coumarin ring. [14]* Perkin Reaction: The reaction of an aromatic aldehyde with an acid anhydride and its salt to form an α,β-unsaturated carboxylic acid, a precursor to coumarins.

-

Coupling Reactions: Standard peptide coupling or glycosylation reactions are used to attach the enzyme recognition moiety to the coumarin core. [9]

A Versatile Tool: Applications Across Enzyme Classes

Coumarin-based substrates have been successfully developed for a wide range of enzyme classes, playing a pivotal role in basic research and drug discovery.

Proteases: Caspases, Serine Proteases, and Cysteine Proteases

Proteases are a major class of drug targets. Coumarin-based substrates are extensively used to measure the activity of proteases involved in apoptosis (caspases), blood coagulation (serine proteases), and other physiological processes. [8][15]For example, the substrate Ac-DEVD-AMC is widely used to measure the activity of caspase-3, a key executioner enzyme in apoptosis. [15][16][17]Cleavage of the DEVD peptide by caspase-3 releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Glycosidases: β-Galactosidase and Others

Glycosidases are enzymes that hydrolyze glycosidic bonds. Coumarin-based substrates are valuable tools for detecting glycosidase activity, which is important in various biological processes and as a reporter gene in molecular biology. For instance, 4-methylumbelliferyl-β-D-galactopyranoside (MUG) is a classic substrate for β-galactosidase. [13][18][19]

Cytochrome P450 Enzymes (CYPs)

CYPs are a superfamily of enzymes involved in the metabolism of drugs and other xenobiotics. [6][20]Coumarin derivatives serve as profluorescent substrates for various CYP isoforms. [7][21]The O-dealkylation of alkoxycoumarins, for example, produces the highly fluorescent 7-hydroxycoumarin, providing a sensitive measure of CYP activity. [22]

| Enzyme Class | Example Substrate | Enzyme Target | Fluorophore Released | Excitation (nm) | Emission (nm) | Reference |

|---|---|---|---|---|---|---|

| Protease | Ac-DEVD-AMC | Caspase-3 | 7-amino-4-methylcoumarin (AMC) | ~360 | ~460 | [15] |

| Glycosidase | 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | β-Galactosidase | 4-Methylumbelliferone (4-MU) | ~360 | ~449 | [18] |

| Cytochrome P450 | 7-Ethoxycoumarin | CYP1A1/1A2 | 7-Hydroxycoumarin | ~390 | ~450 | [7]|

In the Lab: A Step-by-Step Guide to a Coumarin-Based Enzyme Assay

This section provides a generalized protocol for a fluorometric enzyme assay using a coumarin-based substrate. This protocol should be optimized for the specific enzyme and substrate being used.

Materials:

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Coumarin-based substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Microplate reader with fluorescence detection capabilities

-

Black, clear-bottom 96-well plates

-

Purified coumarin fluorophore for standard curve generation

Experimental Workflow:

Caption: Figure 5: General Workflow for a Coumarin-Based Enzyme Assay

Protocol:

-

Prepare a Standard Curve:

-

Prepare a series of dilutions of the free coumarin fluorophore in assay buffer.

-

Dispense the standards into the 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot fluorescence intensity versus concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

Dilute the enzyme or cell lysate to the desired concentration in assay buffer.

-

Add the diluted enzyme solution to the wells of the 96-well plate.

-

Include appropriate controls:

-

No-enzyme control: Assay buffer without enzyme to determine background fluorescence.

-

No-substrate control: Enzyme solution without substrate.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Prepare a stock solution of the coumarin-based substrate in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the plate in the microplate reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period of time (e.g., 30-60 minutes).

-

From Raw Data to Meaningful Results: Data Analysis and Interpretation

The primary data obtained from a kinetic assay is the change in fluorescence intensity over time.

-

Calculate the Rate of Reaction:

-

For each sample, plot fluorescence intensity versus time.

-

Determine the initial linear portion of the curve and calculate the slope (ΔFluorescence/ΔTime). This represents the initial reaction velocity (V₀).

-

-

Convert Fluorescence to Product Concentration:

-

Using the standard curve, convert the rate of change in fluorescence (V₀) to a rate of product formation (e.g., in µmol/min).

-

-

Determine Kinetic Parameters:

-

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Accelerating Discovery: High-Throughput Screening and Drug Development

Coumarin-based enzymatic assays are exceptionally well-suited for high-throughput screening (HTS) to identify enzyme inhibitors. [20][23]The "turn-on" fluorescence signal provides a robust and sensitive readout that can be easily automated.

The workflow for an HTS campaign to identify enzyme inhibitors typically involves:

Caption: Figure 6: HTS Workflow for Enzyme Inhibitor Screening

Compounds that inhibit the enzyme will prevent the cleavage of the substrate, resulting in a lower fluorescence signal compared to the uninhibited control. This allows for the rapid screening of large compound libraries to identify potential drug candidates. [24][25]

The Horizon of Coumarin-Based Substrates: Future Perspectives and Challenges

The field of coumarin-based enzymatic substrates continues to evolve, with ongoing efforts to develop probes with even greater sensitivity, specificity, and in vivo applicability.

-

Near-Infrared (NIR) Probes: A key area of development is the design of coumarin derivatives that absorb and emit in the near-infrared region (700-900 nm). NIR light can penetrate deeper into biological tissues, enabling in vivo imaging of enzyme activity.

-

Multiplexed Detection: The development of coumarin probes with distinct spectral properties will facilitate the simultaneous detection of multiple enzyme activities in a single sample.

-

Targeted Delivery: Conjugating coumarin-based substrates to targeting moieties (e.g., antibodies, peptides) will allow for the specific delivery of the probe to particular cells or tissues, enhancing the spatial resolution of enzyme activity measurements.

-

Theranostic Applications: The combination of a therapeutic agent with a coumarin-based diagnostic probe on a single molecular platform holds promise for personalized medicine, allowing for the simultaneous monitoring of drug efficacy and therapeutic intervention. [3] Despite the significant advantages, challenges remain. These include improving the in vivo stability of the probes, minimizing off-target effects, and developing substrates for a broader range of enzyme targets.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. Synthesis and evaluation of novel fluorogenic substrates for the detection of bacterial beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. MU-Gal, Fluorescent beta-galactosidase substrate (CAS 6160-78-7) | Abcam [abcam.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Profluorescent Probes for Cellular Imaging: A Senior Application Scientist's In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of profluorescent probes and their application in cellular imaging. Moving beyond a simple catalog of available reagents, this document delves into the core principles of profluorescent probe design, mechanism of action, and practical application, empowering you to make informed decisions in your experimental design and troubleshooting. Our focus is on the causality behind experimental choices, ensuring a deep and functional understanding of this powerful imaging technology.

The Profluorescent Advantage: Shifting the Paradigm in Cellular Imaging

Traditional "always on" fluorescent probes have been instrumental in advancing our understanding of cellular biology. However, they often suffer from limitations such as high background fluorescence, phototoxicity, and the inability to report on dynamic changes in cellular activity. Profluorescent probes, also known as "turn-on" or "activatable" probes, represent a significant leap forward. These molecules are designed to be initially non-fluorescent or weakly fluorescent and only exhibit a strong fluorescent signal upon interaction with a specific analyte or enzymatic activity within the cell.[1] This "off-to-on" switching mechanism provides a superior signal-to-noise ratio, enabling the detection of subtle cellular events with high sensitivity and spatiotemporal resolution.[2][3]

The core principle behind a profluorescent probe lies in a quenched fluorophore. The quenching mechanism is relieved by a specific chemical reaction with the target of interest, leading to a "turn-on" of fluorescence. This targeted activation minimizes background signal and reduces the likelihood of phototoxicity, as the probe is only fluorescent when and where it is needed.

Mechanisms of Activation: The Chemistry of Cellular Insight

The versatility of profluorescent probes stems from the diverse chemical strategies employed to achieve analyte-triggered fluorescence activation. Understanding these mechanisms is paramount for selecting the appropriate probe for your research question and for interpreting the resulting data accurately.

Enzyme-Activated Probes: Unveiling Catalytic Activity

A significant class of profluorescent probes is designed to be substrates for specific enzymes.[4][5][6] The probe consists of a fluorophore caged with a recognition moiety that is a substrate for the target enzyme. Upon enzymatic cleavage of the recognition group, the fluorophore is released from its quenched state and becomes fluorescent.[4][7] This approach allows for the direct visualization of enzymatic activity in living cells, providing insights into metabolic processes, cell signaling, and disease states.[4][5][6] For instance, probes targeting aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme often overexpressed in cancer stem cells, have been developed to track these elusive cells in vivo.[8]

-

Substrate Specificity: The recognition moiety must be highly specific for the target enzyme to avoid off-target activation.

-

Kinetic Properties: The rate of enzymatic cleavage should be compatible with the temporal resolution required for the experiment.

-

Fluorophore Selection: The chosen fluorophore should have optimal photophysical properties for the imaging modality being used, such as high quantum yield and photostability.[9]

Diagram: General Mechanism of an Enzyme-Activated Profluorescent Probe

Caption: Enzyme-activated probe workflow.

Probes for Reactive Oxygen Species (ROS) and Metal Ions: Sensing the Cellular Milieu

The cellular microenvironment is a dynamic landscape of chemical species, including reactive oxygen species (ROS) and metal ions, which play crucial roles in both normal physiology and disease.[10][11] Profluorescent probes offer a powerful means to detect and quantify these transient and often low-abundance analytes.[2][11]

-

ROS Probes: These probes are designed to react with specific ROS, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH).[11][12] The reaction, typically an oxidation, transforms the probe from a non-fluorescent to a fluorescent state.[2][13] For example, some probes utilize a boronate ester group that is cleaved by H₂O₂, unmasking a fluorescent reporter.[14]

-

Metal Ion Probes: The detection of metal ions like Ca²⁺, Zn²⁺, and Cu²⁺ is critical for understanding cellular signaling and homeostasis.[10][15][16][17] Profluorescent probes for metal ions often incorporate a chelating agent that, upon binding to the target ion, undergoes a conformational change.[16][18] This change can disrupt a quenching mechanism, such as photoinduced electron transfer (PET), leading to fluorescence enhancement.[1][19]

Table: Comparison of Profluorescent Probe Activation Mechanisms

| Activation Mechanism | Target Analyte | Principle of Activation | Key Advantages |

| Enzymatic Cleavage | Specific Enzymes (e.g., caspases, proteases) | Removal of a quenching group by enzymatic activity. | High specificity, direct measure of activity. |

| Oxidation | Reactive Oxygen Species (ROS) | Chemical reaction with ROS leads to a fluorescent product. | High sensitivity for transient species. |

| Chelation | Metal Ions (e.g., Ca²⁺, Zn²⁺) | Ion binding induces a conformational change that restores fluorescence. | Enables dynamic tracking of ion fluxes. |

| Radical Trapping | Free Radicals | Reaction with radical species forms a stable, fluorescent adduct. | Useful for studying radical-mediated processes. |

Practical Application: A Step-by-Step Guide to Cellular Imaging with Profluorescent Probes

The successful application of profluorescent probes requires careful planning and execution. This section provides a generalized workflow and key considerations for designing and performing a cellular imaging experiment.

Probe Selection and Validation: The Foundation of a Robust Experiment

Choosing the right probe is the most critical step.[2] Consider the following factors:

-

Specificity: Does the probe react exclusively with your target of interest? Review the literature and manufacturer's data for selectivity assays.

-

Sensitivity: Is the probe sensitive enough to detect the expected concentration of your analyte?

-

Photophysical Properties: Match the excitation and emission spectra of the probe to your imaging system's capabilities. Consider factors like brightness (quantum yield and extinction coefficient) and photostability.[9][19][20]

-

Cell Permeability: Will the probe readily cross the cell membrane? Some probes require specific delivery methods.[21][22]

-

Localization: Does the probe accumulate in the desired subcellular compartment?[23][24]

Self-Validating Protocol: In Vitro Probe Characterization

Before cellular experiments, it is crucial to validate the probe's response in a cell-free system.

-

Prepare a stock solution of the profluorescent probe in a suitable solvent (e.g., DMSO).

-